molecular formula C21H19N5O6 B4330232 N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE

N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE

Cat. No.: B4330232
M. Wt: 437.4 g/mol
InChI Key: CMLJKBFMFOYXPV-UHFFFAOYSA-N
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Description

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which is achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The resulting 2,3-dihydro-1,4-benzodioxin is then reacted with various reagents to introduce the amino and nitro groups, forming the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .

Scientific Research Applications

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds share the benzodioxin ring but differ in their functional groups and applications.

    N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Similar in structure, these compounds are primarily studied for their antibacterial properties.

Uniqueness

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-6-methyl-5-nitropyrimidine-2,4-diamine stands out due to its combination of a benzodioxin ring with a nitropyrimidine moiety, which imparts unique chemical and biological properties. This distinct structure allows for a wide range of applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

2-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O6/c1-12-19(26(27)28)20(23-13-2-4-15-17(10-13)31-8-6-29-15)25-21(22-12)24-14-3-5-16-18(11-14)32-9-7-30-16/h2-5,10-11H,6-9H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJKBFMFOYXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC3=C(C=C2)OCCO3)NC4=CC5=C(C=C4)OCCO5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2,N4-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE

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